molecular formula C23H26O5 B5117611 2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B5117611
M. Wt: 382.4 g/mol
InChI Key: RSXYLECTPNSQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of butanoic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. This inhibition leads to a reduction in inflammation and a decrease in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. However, the biochemical and physiological effects of this compound are not fully understood and further research is needed to elucidate its mechanisms of action.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its potential use in the treatment of inflammatory bowel disease and cancer. Additionally, it has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One direction is to further investigate its mechanisms of action and its potential use in the treatment of inflammatory bowel disease and cancer. Additionally, research can be conducted to improve the solubility of this compound in water, which may enhance its bioavailability and efficacy. Furthermore, research can be conducted to investigate the potential use of this compound in other disease states.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been achieved through various methods. One such method involves the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-tert-butylphenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form the final product.

Scientific Research Applications

2-(4-tert-butylphenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-23(2,3)18-9-5-17(6-10-18)21(25)15-28-22(26)14-13-20(24)16-7-11-19(27-4)12-8-16/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXYLECTPNSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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